molecular formula C19H20FNO2 B2442004 1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one CAS No. 1291852-67-9

1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one

Cat. No.: B2442004
CAS No.: 1291852-67-9
M. Wt: 313.372
InChI Key: SDFRBDXMQKTJGM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one typically involves the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step usually involves a nucleophilic substitution reaction.

    Attachment of the (4-methylbenzyl)oxy group: This can be done through an etherification reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)pyrrolidin-2-one: Lacks the (4-methylbenzyl)oxy group.

    4-{[(4-Methylbenzyl)oxy]methyl}pyrrolidin-2-one: Lacks the 4-fluorophenyl group.

Uniqueness

1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one is unique due to the presence of both the 4-fluorophenyl and (4-methylbenzyl)oxy groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-methylphenyl)methoxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-14-2-4-15(5-3-14)12-23-13-16-10-19(22)21(11-16)18-8-6-17(20)7-9-18/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFRBDXMQKTJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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